5-methyl-N-(2,2,2-trifluoroethyl)pyrazine-2-carboxamide
Description
Properties
IUPAC Name |
5-methyl-N-(2,2,2-trifluoroethyl)pyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3N3O/c1-5-2-13-6(3-12-5)7(15)14-4-8(9,10)11/h2-3H,4H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRGIZTRSXYCRKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C(=O)NCC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-methyl-N-(2,2,2-trifluoroethyl)pyrazine-2-carboxamide typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is known for its mild conditions and high functional group tolerance. The general procedure involves the reaction of a pyrazine derivative with a trifluoroethyl boronic acid or its ester in the presence of a palladium catalyst and a base .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the pyrazine ring, potentially leading to the formation of dihydropyrazine derivatives.
Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of dihydropyrazine derivatives.
Substitution: Formation of substituted pyrazine derivatives with various functional groups.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique trifluoroethyl group makes it valuable in the development of fluorinated pharmaceuticals and agrochemicals .
Biology: In biological research, 5-methyl-N-(2,2,2-trifluoroethyl)pyrazine-2-carboxamide is studied for its potential antibacterial and antifungal properties. The trifluoroethyl group can enhance the bioavailability and metabolic stability of the compound .
Medicine: The compound is investigated for its potential therapeutic applications, including its use as an antibacterial agent against drug-resistant strains of bacteria .
Industry: In the industrial sector, the compound is used in the development of new materials with unique properties, such as increased thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 5-methyl-N-(2,2,2-trifluoroethyl)pyrazine-2-carboxamide involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets. Once inside the cell, the compound can inhibit key enzymes or disrupt cellular processes, leading to its antibacterial or antifungal effects .
Comparison with Similar Compounds
Key Observations:
- Trifluoroethyl vs.
- Trifluoroethyl vs. Aryl Groups : Substituting aryl groups (e.g., 3-CF₃-phenyl in Compound 1a ) with trifluoroethyl may reduce steric hindrance, improving binding to compact enzymatic pockets.
- Biological Activity : Pyrazine carboxamides with trifluoromethyl or chloro substituents (e.g., Compound 27 ) exhibit potent inhibitory activities, suggesting the target compound’s CF₃ group could confer similar efficacy in antimycobacterial or antifungal applications.
Physicochemical and Spectroscopic Properties
- Melting Points : Trifluoroethyl derivatives generally exhibit lower melting points than aryl-substituted analogues (e.g., 128–129°C for Compound 1c vs. 247.7–249°C for Compound 7 ), likely due to reduced crystallinity from flexible CF₃CH₂ groups.
- Spectroscopy : The target compound’s ¹H NMR would show distinct signals for the methyl (δ ~2.5 ppm) and trifluoroethyl (δ ~3.8–4.2 ppm) groups, with ¹⁹F NMR confirming the CF₃ moiety (δ ~−70 ppm) .
Biological Activity
5-methyl-N-(2,2,2-trifluoroethyl)pyrazine-2-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and agrochemicals. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential applications.
Chemical Structure and Properties
The compound features a pyrazine ring substituted with a methyl group and a trifluoroethyl group. This unique structure is believed to enhance its chemical stability and bioavailability, making it a valuable candidate for various biological applications.
Target Interactions
While specific targets for this compound have not been definitively identified, it is hypothesized that its mechanism of action may be similar to other pyrazine derivatives. These compounds have been shown to interact with various biological pathways:
Antimicrobial Properties
Research indicates that this compound may possess significant antibacterial and antifungal activities. In vitro studies are necessary to quantify these effects against various strains of bacteria and fungi.
Anti-inflammatory Effects
The compound's structural similarities to known anti-inflammatory agents suggest potential applications in treating inflammatory diseases. Its ability to inhibit COX enzymes could lead to reduced production of pro-inflammatory mediators .
Comparative Analysis
To better understand the uniqueness of this compound, it is helpful to compare it with similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-(2,2,2-Trifluoroethyl)pyrazine-2-carboxamide | Trifluoroethyl group | Antimicrobial |
| 5-Methylpyrazine-2-carboxamide | Methyl group | Anti-inflammatory |
| 3-(Trifluoromethyl)pyrazine-2-carboxamide | Trifluoromethyl group | Fungicidal |
Case Studies and Research Findings
Several studies have explored the biological activities of pyrazine derivatives. For instance:
- Antimicrobial Activity : A study demonstrated that pyrazine derivatives exhibited notable activity against drug-resistant bacterial strains. The incorporation of trifluoroethyl groups was linked to enhanced membrane permeability and bioactivity .
- Anti-inflammatory Research : Another investigation into similar compounds revealed their potential as dual inhibitors of mPGES-1 and sEH enzymes, which play crucial roles in inflammation and cancer progression. This suggests that this compound could be further explored in this context .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
